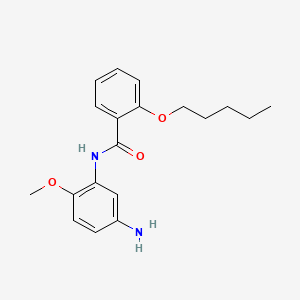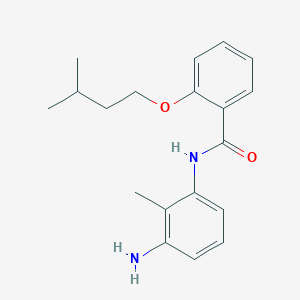![molecular formula C16H26N2O2 B1385102 Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate CAS No. 1040688-26-3](/img/structure/B1385102.png)
Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate
Descripción general
Descripción
Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate is a biochemical compound used for proteomics research . It has a molecular formula of C16H26N2O2 and a molecular weight of 278.4 .
Molecular Structure Analysis
The molecular structure of Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate consists of a propanoate (propionic acid) backbone with an ethyl ester group, a benzyl group, and a diethylamino group . The presence of these functional groups can influence the compound’s reactivity and physical properties.Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate would be influenced by its molecular structure. It has a molecular weight of 278.4 . Other properties like melting point, boiling point, solubility, and spectral data were not available in the sources I found.Aplicaciones Científicas De Investigación
Anti-Cancer Activity
- Ethyl 3-(3-Amino-4-(Methylamino)-N-(Pyridin-2-Yl) Benzamido)Propanoate, a heterocyclic compound related to Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate, shows promising anti-cancer activity against human gastric cancer cell lines (L.-Z. Liu et al., 2019).
Polymorphism and Analytical Characterization
- Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, exhibits polymorphic forms, presenting challenges in analytical and physical characterization, indicating its complexity and importance in pharmaceutical research (F. Vogt et al., 2013).
Synthesis Technologies
- Research on optimizing the synthesis technology of related compounds, like Ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate, indicates industrial production applicability and the importance of efficient synthesis methods (Fang Qiao-yun, 2012).
Antibacterial Activity
- A study on the synthesis and characterization of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex showed antibacterial activity, highlighting its potential in antimicrobial research (G. Mostafa et al., 2023).
Aromatase-Inhibitory Activity
- Modifications in the amino functionality of similar compounds have been explored for their potential in inhibiting aromatase, an important target in cancer therapy (G. Moniz et al., 1997).
Mecanismo De Acción
Mode of Action
The diethylamino group could be involved in ionic interactions with the target, while the benzyl group could participate in hydrophobic interactions .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways that Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate might affect. It’s likely that the compound could influence multiple pathways due to its complex structure .
Pharmacokinetics
The pharmacokinetics of Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate would depend on many factors, including its absorption, distribution, metabolism, and excretion (ADME). The compound’s ester group could be hydrolyzed in the body, potentially affecting its distribution and excretion .
Result of Action
The molecular and cellular effects of Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate would depend on its specific targets and mode of action. Without this information, it’s difficult to predict the exact effects of this compound .
Action Environment
The action, efficacy, and stability of Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, changes in pH could affect the compound’s ionization state and therefore its ability to bind to its targets .
Propiedades
IUPAC Name |
ethyl 3-[[4-(diethylamino)phenyl]methylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-4-18(5-2)15-9-7-14(8-10-15)13-17-12-11-16(19)20-6-3/h7-10,17H,4-6,11-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJCAHXKXUKDSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-Amino-4-chlorophenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385021.png)



![N-(5-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385030.png)







